molecular formula C15H14INO B6111671 N-(2-ethylphenyl)-4-iodobenzamide

N-(2-ethylphenyl)-4-iodobenzamide

Cat. No.: B6111671
M. Wt: 351.18 g/mol
InChI Key: NIBNAUQLFFSQMC-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-4-iodobenzamide is a chemical compound characterized by its unique structure, which includes an iodine atom attached to a benzamide group and a 2-ethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-4-iodobenzamide typically involves the following steps:

  • Iodination: The starting material, 4-aminobenzamide, undergoes iodination using iodine and an oxidizing agent such as hydrogen peroxide or nitric acid.

  • Ethanoylation: The iodinated product is then reacted with ethylphenylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethylphenyl)-4-iodobenzamide can undergo various chemical reactions, including:

  • Oxidation: The iodine atom can be oxidized to iodate or periodate under specific conditions.

  • Reduction: The iodine atom can be reduced to iodide using reducing agents like sodium thiosulfate.

  • Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, nitric acid, or potassium permanganate.

  • Reduction: Sodium thiosulfate, sodium borohydride, or hydrogen gas.

  • Substitution: Nucleophiles like sodium hydroxide, ammonia, or amines.

Major Products Formed:

  • Oxidation Products: Iodate, periodate.

  • Reduction Products: Iodide.

  • Substitution Products: Hydroxybenzamide, aminobenzamide.

Scientific Research Applications

N-(2-ethylphenyl)-4-iodobenzamide has several scientific research applications:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

  • Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

  • Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism by which N-(2-ethylphenyl)-4-iodobenzamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream effects such as reduced inflammation or cell proliferation.

Comparison with Similar Compounds

  • N-(2-ethylphenyl)-2-(3-methoxyphenoxy)acetamide

  • N-(2-ethoxyphenyl)-N'- (2-ethylphenyl)oxamide

Uniqueness: N-(2-ethylphenyl)-4-iodobenzamide is unique due to its iodine atom, which imparts distinct chemical properties compared to similar compounds. This iodine atom allows for specific reactions and applications that are not possible with other compounds lacking this functional group.

Properties

IUPAC Name

N-(2-ethylphenyl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO/c1-2-11-5-3-4-6-14(11)17-15(18)12-7-9-13(16)10-8-12/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBNAUQLFFSQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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